Cas no 69833-26-7 (Butanamide,N-(3-methylphenyl)-)
69833-26-7 structure
Product Name:Butanamide,N-(3-methylphenyl)-
CAS No:69833-26-7
MF:C11H15NO
MW:177.242902994156
CID:517447
PubChem ID:346262
Update Time:2025-04-19
Butanamide,N-(3-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Butanamide,N-(3-methylphenyl)-
- N-(3-methylphenyl)butanamide
- AC1L84LA
- AG-G-72444
- AO-548
- Buttersaeure-m-toluidid
- butyric acid m-toluidide
- m-Butyrotoluidide
- m-Butyrotoluidine
- N-m-Tolyl-butyramid
- NSC404445
- Butanamide, N-(3-methylphenyl)-
- AO-548/11198962
- SCHEMBL13994594
- AKOS002944027
- 69833-26-7
- DTXSID20323622
- HHJVHZGGWADBKL-UHFFFAOYSA-N
- NSC-404445
-
- Inchi: 1S/C11H15NO/c1-3-5-11(13)12-10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3,(H,12,13)
- InChI Key: HHJVHZGGWADBKL-UHFFFAOYSA-N
- SMILES: O=C(CCC)NC1C=CC=C(C)C=1
Computed Properties
- Exact Mass: 177.11545
- Monoisotopic Mass: 177.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.031
- Boiling Point: 329.3°Cat760mmHg
- Flash Point: 194.6°C
- Refractive Index: 1.548
- PSA: 29.1
- LogP: 2.80660
Butanamide,N-(3-methylphenyl)- Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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